
1-(Cyclopropylmethyl)-1H-indole
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-1H-indole is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Palladium-Catalyzed Synthesis : Indole derivatives, including 1-(Cyclopropylmethyl)-1H-indole, are crucial in palladium-catalyzed reactions. These reactions are valuable for producing fine chemicals, pharmaceutical intermediates, and active pharmaceutical ingredients with higher efficiency and less waste (Cacchi & Fabrizi, 2005).
Synthesis of Bis(1H-indol-3-yl)methanes : These compounds, which can be synthesized from reactions involving 1H-indole, possess significant pharmacological and biological properties. This highlights the importance of indole derivatives in pharmaceutical chemistry (Khalafi‐Nezhad et al., 2008).
Anticancer Properties : A study on 3-bromo-1-ethyl-1H-indole, a structurally related compound, demonstrated notable selective cytotoxicity towards cancer cell lines, indicating potential use in anticancer drug design (Yılmaz et al., 2020).
Polycyclic Indole Derivatives Synthesis : Indoles are essential for the synthesis of polycyclic derivatives under Cu(II)-catalyzed conditions, indicating their role in creating complex organic molecules (Gao et al., 2014).
Use in Organic Synthesis and Pharmacology : Isatins (1H-indole-2,3-dione) are used for synthesizing a variety of heterocyclic compounds, such as indoles and quinolines, and as raw materials for drug synthesis, highlighting the versatility of indole compounds (Garden & Pinto, 2001).
Interactions with SARS-CoV-2 : Research on indole derivatives has suggested potential roles in designing anti-SARS-CoV-2 therapies, underscoring their importance in medicinal chemistry (Gobinath et al., 2021).
Triazene-Directed C-H Annulation : This technique enables the synthesis of unprotected indoles, which is significant for the development of new organic synthesis methods (Wang et al., 2013).
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-4-12-11(3-1)7-8-13(12)9-10-5-6-10/h1-4,7-8,10H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSALCUZCLZWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



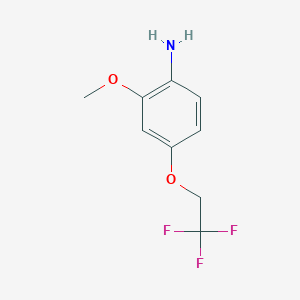
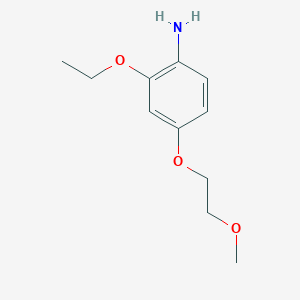
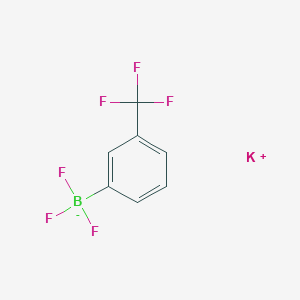
![Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide](/img/structure/B7892572.png)
![Potassium trifluoro[3-(methoxymethyl)phenyl]boranuide](/img/structure/B7892580.png)
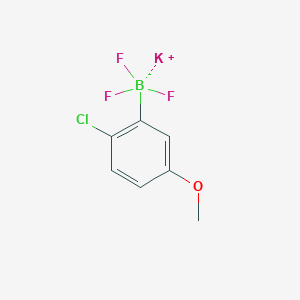
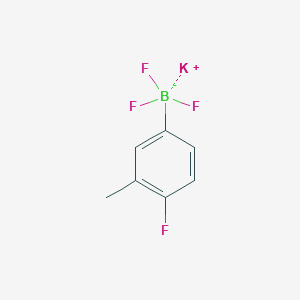
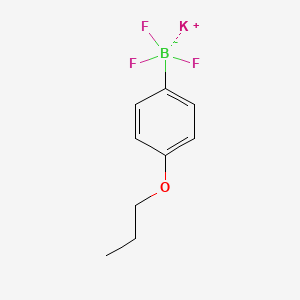

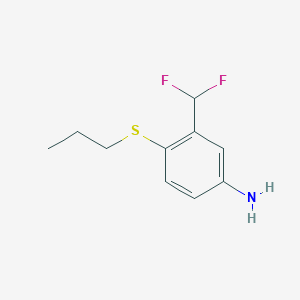
amine](/img/structure/B7892616.png)
![7-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7892624.png)
![Methyl 2-[4-(hydroxymethyl)phenyl]sulfanylacetate](/img/structure/B7892642.png)
